High-Affinity Mu-Opioid Receptor Binding: CHIR 4531 vs. CHIR 2279 (Alpha1-Adrenergic)
CHIR 4531 exhibits a binding affinity (Ki) of 6 nM for the mu-opioid receptor, comparable to the high affinity (5 nM) of its close structural analog CHIR 2279 for the alpha1-adrenergic receptor [1]. Critically, despite sharing an identical peptoid backbone and terminal groups, the two compounds demonstrate mutually exclusive receptor selectivity: CHIR 4531 does not bind appreciably to alpha1-adrenergic receptors, nor does CHIR 2279 bind to mu-opioid receptors, as determined by competitive radioligand binding assays [1]. This divergent selectivity profile underscores that subtle side-chain variations within the peptoid class dictate target engagement and cannot be predicted by overall structural similarity.
| Evidence Dimension | Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 6 nM (mu-opioid receptor) |
| Comparator Or Baseline | CHIR 2279: 5 nM (alpha1-adrenergic receptor) |
| Quantified Difference | Ki difference = 1 nM; Different primary target receptor (mu-opioid vs. alpha1-adrenergic) |
| Conditions | Solution-phase competitive radioligand binding assays using [3H]DAMGO (mu) or [3H]prazosin (alpha1) in membrane preparations. |
Why This Matters
Researchers must procure CHIR 4531 specifically for mu-opioid studies; substitution with the structurally similar CHIR 2279 will result in no mu-opioid activity and misdirected experimental outcomes.
- [1] Zuckermann, R. N., et al. (1994). Discovery of Nanomolar Ligands for 7-Transmembrane G-Protein-Coupled Receptors from a Diverse N-(Substituted)glycine Peptoid Library. Journal of Medicinal Chemistry, 37(17), 2678–2685. View Source
